4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a chemical compound recognized primarily as an impurity in the synthesis of the antiviral drug Oseltamivir, commonly known by its brand name Tamiflu. This compound is significant in pharmaceutical research due to its implications for the quality control of Oseltamivir products. The chemical structure of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is characterized by a molecular formula of and a molecular weight of approximately 284.35 g/mol .
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is classified as an impurity reference material, particularly within the categories of antiviral compounds and pharmaceutical toxicology reference materials . Its CAS number is 1391047-93-0, and it is often utilized for research purposes to ensure the purity and quality of Oseltamivir formulations .
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid typically occurs during the production of Oseltamivir itself. As an impurity, it can form through various chemical reactions involved in the drug's synthesis, particularly during the acetylation processes. Analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to detect and quantify this impurity in pharmaceutical preparations .
The molecular structure of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can be represented with the following identifiers:
This structure features a cyclohexene ring with various functional groups that contribute to its chemical behavior.
As a derivative of Oseltamivir, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can participate in several chemical reactions typical for amides and carboxylic acids. These include hydrolysis and amide bond formation reactions. The presence of functional groups such as amides and carboxylic acids allows for potential reactions with nucleophiles or electrophiles under appropriate conditions .
While 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid itself does not have a well-defined mechanism of action due to its status as an impurity, it is important to note that its parent compound, Oseltamivir, acts as a neuraminidase inhibitor. This mechanism involves blocking the neuraminidase enzyme on the surface of influenza viruses, thereby preventing viral replication and spread within the host . Research into the biological properties of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid may reveal insights into its pharmacological effects or interactions.
The physical properties of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid include:
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is primarily utilized in scientific research for:
The compound emerges within the metabolic pathway of oseltamivir (Tamiflu®), an orally administered neuraminidase inhibitor essential for treating influenza A and B infections. Oseltamivir functions as a prodrug, requiring hepatic conversion to its active carboxylate metabolite. The subject compound represents a biotransformation intermediate in this cascade, characterized by:
Table 1: Metabolic Relationship to Oseltamivir
Compound | Structural Feature at C5 | Functional Group at C1 | Biological Role |
---|---|---|---|
Oseltamivir (prodrug) | Ethyl carbamate | Ethyl ester | Inactive precursor |
4-N-Desacetyl-5-N-acetyl metabolite | Acetamide | Ethyl ester | Metabolic intermediate |
Oseltamivir carboxylate (active) | Acetamide | Carboxylic acid | Viral neuraminidase inhibition |
Though not directly antiviral, this metabolite provides critical insights into:
In pharmaceutical science, this compound is rigorously monitored as Oseltamivir EP Impurity G under European Pharmacopoeia standards [4] [8]. Its presence in oseltamivir drug substances or products arises from:
Regulatory specifications typically enforce strict limits (often ≤0.15%) for this impurity due to its potential impact on drug efficacy and safety profiles [4]. Analytical reference materials of this impurity exhibit:
Table 2: Analytical Characterization of the Impurity
Parameter | Specification | Method | Regulatory Relevance |
---|---|---|---|
Purity | >95% (HPLC) | HPLC-UV | Quantification in drug substance |
Molecular weight | 312.40 g/mol | MS | Structural confirmation |
Stereochemistry | (3R,4R,5S) configuration | Chiral HPLC | Ensures equivalence to metabolic derivative |
Storage conditions | +4°C; protect from moisture | - | Prevents degradation during shelf life |
Globally harmonized nomenclature and regulatory classifications ensure precise identification of this compound across quality control laboratories:
Table 3: Regulatory and Supplier Nomenclature
Designation Context | Identifier | Source |
---|---|---|
Chemical registry | CAS 956267-10-0 | USP, TRC, SCBT |
Pharmacopoeia impurity | Oseltamivir EP Impurity G | European Pharmacopoeia |
Supplier catalog | TRC-D288370 (LGC Standards) | [4] [8] |
1A07760 (USP Store) | [1] [3] | |
Molecular formula | C₁₆H₂₈N₂O₄ | PubChem [2] |
The compound’s unambiguous identification is facilitated by spectral data:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7